molecular formula C14H13ClF3N B8228849 (R)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride

(R)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B8228849
M. Wt: 287.71 g/mol
InChI Key: GBAYOLGIVQKGRO-BTQNPOSSSA-N
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Description

®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chiral amine compound that features a phenyl group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-phenylglycinol and 4-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: The ®-phenylglycinol undergoes a condensation reaction with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of ®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and purification processes.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound to its corresponding alcohol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include modulation of neurotransmitter systems, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

    (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride: The enantiomer of the compound, with similar but distinct properties.

    Phenyl(4-chlorophenyl)methanamine hydrochloride: A structurally similar compound with a chlorine substituent instead of a trifluoromethyl group.

    Phenyl(4-methylphenyl)methanamine hydrochloride: A compound with a methyl substituent on the phenyl ring.

Uniqueness:

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.

    Chirality: The ®-configuration provides specific stereochemical properties that can affect biological activity and selectivity.

Properties

IUPAC Name

(R)-phenyl-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N.ClH/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAYOLGIVQKGRO-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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